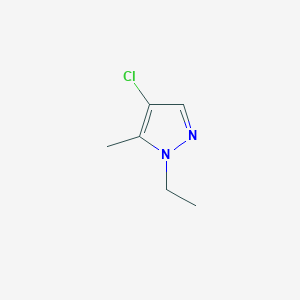

4-chloro-1-éthyl-5-méthyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-1-ethyl-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-1-ethyl-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés pharmacologiques

Le composé 4-chloro-1-éthyl-5-méthyl-1H-pyrazole a été remarqué pour son potentiel dans la synthèse de divers dérivés fonctionnels de disubstitués 1H-pyrazolo[3,4-d]pyrimidines, qui peuvent posséder des propriétés pharmacologiques utiles .

Activités antileishmaniennes et antimalariennes

Les composés à base de pyrazole sont reconnus pour leurs effets pharmacologiques divers, notamment des activités antileishmaniennes et antimalariennes puissantes. Une étude a mis en évidence l'activité antipromastigote in vitro puissante d'un composé pyrazolique, étayée par une simulation moléculaire montrant un modèle d'ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisée par une énergie libre de liaison inférieure .

Applications en synthèse organique

Des avancées récentes ont montré que les structures pyrazoliques peuvent agir à la fois comme des groupes directeurs et transformants en synthèse organique. Ce sont des éléments fondamentaux présents dans diverses petites molécules avec un large éventail d'activités agricoles et pharmaceutiques .

Potentiel anticancéreux

Un dérivé pyrazolique synthétisé a été étudié pour son potentiel anticancéreux. Le mécanisme discuté a suggéré qu'il pourrait provoquer la mort des cellules 4T1 en empêchant la cicatrisation des plaies et la formation de colonies, en retardant la phase G0/G1 du cycle cellulaire, en activant les niveaux de p27 et en induisant potentiellement l'apoptose par des dommages à l'ADN .

Safety and Hazards

“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .

Mécanisme D'action

Mode of Action

It’s worth noting that many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile structure and reactivity .

Result of Action

Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Analyse Biochimique

Biochemical Properties

4-chloro-1-ethyl-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.

Cellular Effects

The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

At the molecular level, 4-chloro-1-ethyl-5-methyl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and protein function . For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and altered gene expression.

Dosage Effects in Animal Models

The effects of 4-chloro-1-ethyl-5-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . High doses of the compound can also result in toxic or adverse effects, such as organ damage and impaired physiological function.

Metabolic Pathways

4-chloro-1-ethyl-5-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, inhibition of a metabolic enzyme by the compound can result in the accumulation of its substrate and depletion of its product, disrupting the normal metabolic flow.

Transport and Distribution

The transport and distribution of 4-chloro-1-ethyl-5-methyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of 4-chloro-1-ethyl-5-methyl-1H-pyrazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity. For instance, localization to the mitochondria may allow the compound to directly affect mitochondrial enzymes and energy production.

Propriétés

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRMLYGHCJLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.